5-(2-Benzyloxyphenyl)-2-hydroxyisonicotinic acid
Description
5-(2-Benzyloxyphenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of hydroxyisonicotinic acids. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxyisonicotinic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
2-oxo-5-(2-phenylmethoxyphenyl)-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c21-18-10-15(19(22)23)16(11-20-18)14-8-4-5-9-17(14)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMPKUKEAUNNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CNC(=O)C=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688415 | |
| Record name | 5-[2-(Benzyloxy)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-58-0 | |
| Record name | 5-[2-(Benzyloxy)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Benzyloxyphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of 5-(2-Benzyloxyphenyl)-2-hydroxyisonicotinic acid may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Benzyloxyphenyl)-2-hydroxyisonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, commonly occurring in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-(2-Benzyloxyphenyl)-2-hydroxyisonicotinic acid may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-Benzyloxyphenyl)-2-hydroxyisonicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Benzyloxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Benzyloxyphenyl)-2-hydroxyisonicotinic acid include other hydroxyisonicotinic acids and benzyloxyphenyl derivatives. Examples include:
- 5-(2-Hydroxyphenyl)-2-hydroxyisonicotinic acid
- 5-(2-Methoxyphenyl)-2-hydroxyisonicotinic acid
Uniqueness
The uniqueness of 5-(2-Benzyloxyphenyl)-2-hydroxyisonicotinic acid lies in its specific structural features, such as the benzyloxy group and the hydroxyisonicotinic acid moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
